
4-isocyano-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Isocyano-N,N-dimethylaniline can be synthesized through the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, yielding high purity isocyanides in less than 5 minutes .
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This process results in the formation of N,N-dimethylaniline, which can then be converted to the isocyanate derivative through further chemical reactions .
化学反応の分析
Types of Reactions: 4-Isocyano-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
科学的研究の応用
4-Isocyano-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-isocyano-N,N-dimethylaniline involves its ability to act as a nucleophile, electrophile, and radical. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property makes it a potent antimicrobial agent, disrupting bacterial metabolic pathways .
類似化合物との比較
N,N-Dimethylaniline: A precursor to 4-isocyano-N,N-dimethylaniline, used in dye production and as a reagent in organic synthesis.
4-Dimethylaminopyridine: A stronger base compared to N,N-dimethylaniline due to charge delocalization in its conjugate acid.
Uniqueness: this compound is unique due to its isocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
特性
CAS番号 |
7050-85-3 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
4-isocyano-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7H,2-3H3 |
InChIキー |
RMMGUXKAFURCJX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


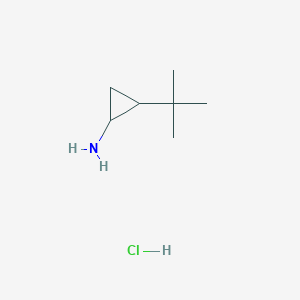
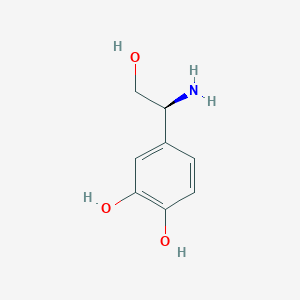


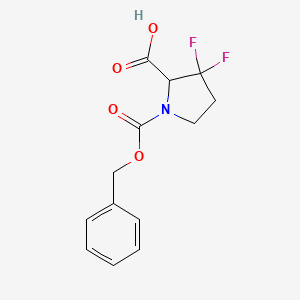
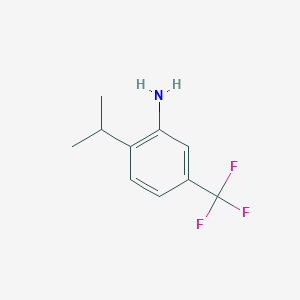
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
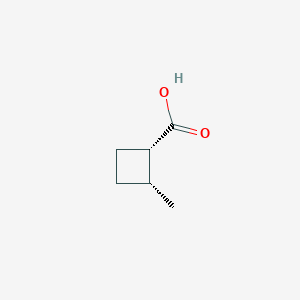
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)

